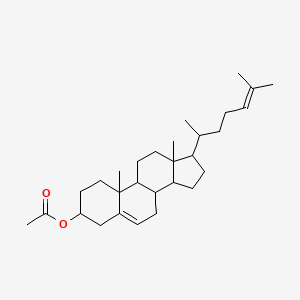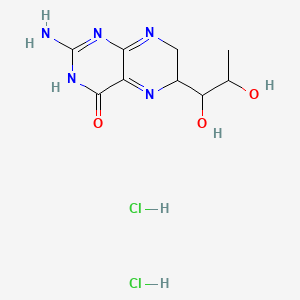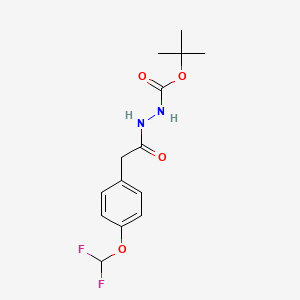![molecular formula C14H11N3O B14053928 6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)
6-Methoxy-3-phenylbenzo[e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-phenylbenzo[e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by a benzene ring fused to a triazine ring, with a methoxy group at the 6th position and a phenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-phenylbenzo[e][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of appropriate aryl iodides using Bu3SnH- and TMS3SiH-assisted cyclization. This method involves the thermodynamically favored attack of a carbon-centered radical on the heterocyclic nitrogen atom, leading to the formation of planar Blatter radicals .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-3-phenylbenzo[e][1,2,4]triazine undergoes various chemical reactions, including electrophilic addition, nucleophilic displacement, and intramolecular cyclization. These reactions are facilitated by the presence of the triazine ring, which provides a rich nitrogen content and high chemical stability .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, as well as specific catalysts that promote the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, electrophilic addition reactions may yield substituted triazine derivatives, while nucleophilic displacement can lead to the formation of various functionalized triazines .
Scientific Research Applications
6-Methoxy-3-phenylbenzo[e][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-phenylbenzo[e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s triazine ring allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding. These interactions can lead to significant biological effects, such as the modulation of cellular pathways and the inhibition of disease-related targets .
Comparison with Similar Compounds
- 6-Methoxybenzofuran
- 6-Methoxybenzothiophene
- 6-Methoxy-3-phenylbenzo[e][1,2,4]triazine derivatives
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of a methoxy group and a phenyl group on the triazine ring. This structural feature enhances its chemical stability and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo diverse chemical reactions and form stable products further distinguishes it from other triazine derivatives .
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
6-methoxy-3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H11N3O/c1-18-11-7-8-12-13(9-11)15-14(17-16-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
BVAOIOYDFMVTPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



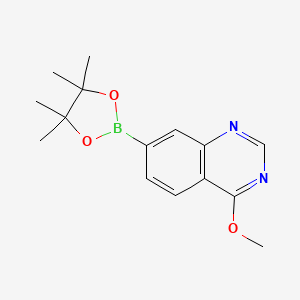
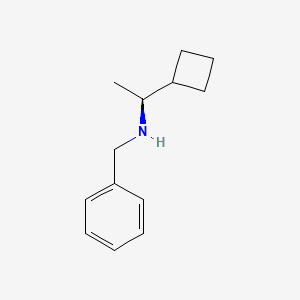
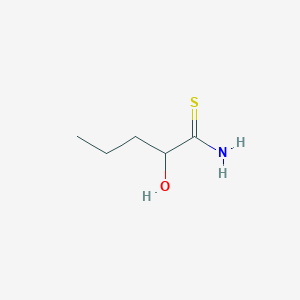

![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
